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Compound of Interest

Compound Name: Saracatinib-d3

Cat. No.: B15581144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available pharmacokinetic data for

Saracatinib (AZD0530) in preclinical models. No specific pharmacokinetic data for Saracatinib-
d3 was found in the public domain at the time of this report. The data presented herein pertains

to the non-deuterated form of the compound and should be interpreted with this consideration.

Introduction
Saracatinib (AZD0530) is a potent, orally bioavailable, dual inhibitor of Src family kinases

(SFKs) and Abl kinase.[1] It has been investigated in numerous preclinical and clinical studies

for various indications, including oncology and neurological diseases.[2][3] Understanding the

pharmacokinetic profile of Saracatinib in preclinical models is crucial for designing and

interpreting efficacy and toxicity studies, as well as for predicting its behavior in humans. This

technical guide provides a comprehensive overview of the pharmacokinetics of Saracatinib in

key preclinical species, details the experimental methodologies employed in these studies, and

illustrates relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Saracatinib have been characterized in rodents following

oral administration. The data reveals good oral absorption and distribution.

Single-Dose Pharmacokinetics in Rats

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15581144?utm_src=pdf-interest
https://www.benchchem.com/product/b15581144?utm_src=pdf-body
https://www.benchchem.com/product/b15581144?utm_src=pdf-body
https://www.atsjournals.org/doi/full/10.1164/rccm.202010-3832OC
https://pmc.ncbi.nlm.nih.gov/articles/PMC11050334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3222913/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A study in adult Sprague Dawley rats following a single oral gavage dose of 20 mg/kg

Saracatinib provided the following key pharmacokinetic parameters:

Parameter Value Unit Citation

Cmax (Peak Plasma

Concentration)
954.42 ng/mL [4][5]

Tmax (Time to Peak

Concentration)
6 hours [4][5]

t1/2 (Elimination Half-

life)
4.12 hours [4]

AUC(0-24h) (Area

Under the Curve)
6992.15 ng/mL*h [4]

Vd (Volume of

Distribution)
15.59 L/kg [4]

CL (Clearance) 2.83 L/h/kg [4]

Multi-Dose Plasma Concentrations in Rats
Studies involving daily oral dosing in rats have shown a non-linear relationship between the

dose and plasma concentration. After 7 or 11 days of daily dosing at 20 mg/kg, free plasma

levels of Saracatinib were found to be more than 50 times the in vitro IC50 for Src kinase.[6]

Experimental Protocols
The following sections detail the methodologies typically employed in preclinical

pharmacokinetic studies of Saracatinib.

Animal Models
Species: Sprague Dawley rats and C57Bl/6 mice are commonly used species for

pharmacokinetic and efficacy studies of Saracatinib.[1][4]

Housing and Acclimatization: Animals are typically housed in controlled environments with

standard light-dark cycles and allowed to acclimatize before the start of experiments.[4]
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Drug Administration
Formulation: For oral administration, Saracatinib is often prepared in a suspension, such as

0.5% hydroxypropyl methylcellulose.[4]

Route of Administration: Oral gavage is the most common route for precise dose

administration in preclinical studies.[1][4][7] In some chronic studies, Saracatinib has also

been incorporated into the diet.[4][5]

Dose Levels: Doses in preclinical studies have ranged from 2.5 mg/kg/day to 25 mg/kg/day

in mice and around 20 mg/kg in rats.[4][7]

Sample Collection
Blood Sampling: Blood samples are typically collected at various time points post-dose via

methods such as retro-orbital puncture.[4]

Sample Processing: Blood is processed to obtain plasma or serum, which is then stored at

-80°C until analysis.[4][5]

Tissue Sampling: For tissue distribution studies, organs of interest (e.g., hippocampus) are

collected following euthanasia.[4][5]

Bioanalytical Method
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard

method for the quantification of Saracatinib in biological matrices.[8][9]

Sample Preparation: Protein precipitation is a common method for extracting Saracatinib

from plasma or tissue homogenates.[10]

Instrumentation: A triple quadrupole mass spectrometer operating in positive ionization mode

is typically used for detection.[10][11]

Validation: The bioanalytical method should be validated according to regulatory guidelines

for parameters such as linearity, accuracy, precision, and stability.[11]
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Caption: A typical workflow for a preclinical pharmacokinetic study of Saracatinib.
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Caption: Simplified Src signaling pathway and the inhibitory action of Saracatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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